2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of nitropyridines, which are related to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of “2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid” is represented by the linear formula C8H8ClN3O4 . The InChI key is BIKAQDFSUOACQG-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical and Chemical Properties Analysis
The compound has a molecular weight of 245.62 .Scientific Research Applications
Antibacterial Agents and Anticancer Activity
Research has shown that compounds with chloro, nitro, and amino substituents on pyridine rings have significant applications in the development of antibacterial agents. For example, the synthesis and structure-activity relationships of certain dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including compounds like enoxacin, demonstrate broad and potent in vitro antibacterial activity. This indicates the potential of similar compounds in contributing to the development of new antibacterial drugs (Matsumoto et al., 1984). Similarly, compounds synthesized from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate have shown potential anticancer activities, suggesting their usefulness in designing anticancer agents (Temple et al., 1983).
Fluorescence Derivatization and Biological Assays
Derivatives of amino acids, such as 3-(Naphthalen-1-ylamino)propanoic acid, have been explored for their fluorescent properties. These derivatives exhibit strong fluorescence and are used in biological assays, indicating the relevance of structurally similar compounds in enhancing the detection and analysis of biological molecules (Frade et al., 2007).
Insecticides and Neonicotinoids
Research into chloropyridinyl neonicotinoid insecticides, which share structural similarities with the chemical , reveals their importance in crop protection and flea control. The detailed study of their metabolism and pharmacokinetics in mice provides insights into designing safer and more effective insecticidal compounds (Ford & Casida, 2006).
Nucleoside Analogs and Antiviral Activity
Compounds like cyano-dZ, which are analogs of 2-aminopyridines with cyano substituents, have been studied for their potential in adding a third nucleobase pair to DNA and RNA. This research highlights the application of these compounds in developing new antiviral drugs and tools for genetic engineering (Kim et al., 2012).
Synthesis of Heterocyclic Compounds
The facile synthesis and manipulation of pyridine derivatives underscore their utility in organic synthesis, particularly in creating heterocyclic compounds with potential pharmaceutical applications. Such synthetic strategies are crucial for the development of new drugs and materials (Krapcho & Haydar, 2001).
Safety and Hazards
Properties
IUPAC Name |
2-[(6-chloro-3-nitropyridin-2-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O4/c1-4(8(13)14)10-7-5(12(15)16)2-3-6(9)11-7/h2-4H,1H3,(H,10,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKAQDFSUOACQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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